molecular formula C21H20O2 B12552178 2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane CAS No. 143478-56-2

2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane

Cat. No.: B12552178
CAS No.: 143478-56-2
M. Wt: 304.4 g/mol
InChI Key: UEQUEZGRECRNCH-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane is an organic compound that features a unique dioxepane ring structure fused with naphthalene and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene-1-carbaldehyde with phenylacetic acid in the presence of a suitable catalyst to form the dioxepane ring . The reaction conditions often include refluxing in an organic solvent such as toluene or xylene, with the addition of a dehydrating agent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of nitro, halogen, or alkyl groups on the aromatic rings.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

CAS No.

143478-56-2

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

IUPAC Name

2-naphthalen-1-yl-2-phenyl-1,3-dioxepane

InChI

InChI=1S/C21H20O2/c1-2-11-18(12-3-1)21(22-15-6-7-16-23-21)20-14-8-10-17-9-4-5-13-19(17)20/h1-5,8-14H,6-7,15-16H2

InChI Key

UEQUEZGRECRNCH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(OC1)(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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